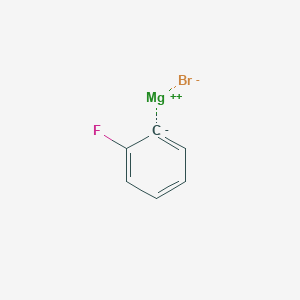

2-Fluorophenylmagnesium bromide

Description

Properties

IUPAC Name |

magnesium;fluorobenzene;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F.BrH.Mg/c7-6-4-2-1-3-5-6;;/h1-4H;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZFNFSPJVPNKFT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C([C-]=C1)F.[Mg+2].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrFMg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501305759 | |

| Record name | Bromo(2-fluorophenyl)magnesium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501305759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

446-53-7 | |

| Record name | Bromo(2-fluorophenyl)magnesium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501305759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-Fluorophenylmagnesium Bromide

Executive Summary

In the landscape of modern organic synthesis and medicinal chemistry, the strategic incorporation of fluorine atoms is paramount for modulating the pharmacokinetic and physicochemical properties of drug candidates. 2-Fluorophenylmagnesium bromide (CAS: 446-53-7) stands as a highly versatile, fluorinated aryl Grignard reagent. This technical guide provides an in-depth analysis of its chemical behavior, detailing the causality behind its temperature-dependent reactivity, and establishes self-validating experimental protocols for its synthesis and application in drug development and materials science.

Physicochemical Profiling

Understanding the baseline physical and chemical parameters of 2-fluorophenylmagnesium bromide is critical for safe handling and stoichiometric precision. As a highly reactive organometallic species, it is never isolated as a dry solid but is instead synthesized and handled as a solvated complex.

Table 1: Quantitative Physicochemical Properties

| Property | Value |

| IUPAC Name | bromo(2-fluorophenyl)magnesium[1] |

| Molecular Weight | 199.30 g/mol [1] |

| Chemical Formula | C 6 H 4 BrFMg[1] |

| CAS Registry Number | 446-53-7[2] |

| Appearance | Clear to slightly cloudy liquid (in solution)[2] |

| Common Solvents | Tetrahydrofuran (THF), Diethyl Ether[2] |

| Moisture/Air Sensitivity | Highly sensitive; requires inert atmosphere (N 2 /Ar)[2] |

Mechanistic Chemistry & Reactivity Pathways

The synthetic utility of 2-fluorophenylmagnesium bromide is defined by a dual-pathway reactivity profile governed strictly by thermal conditions.

At low to ambient temperatures, the compound behaves as a classical, strong nucleophile. The polarized carbon-magnesium bond readily attacks electrophilic centers (such as aldehydes, ketones, and esters) to forge new carbon-carbon bonds, seamlessly transferring the 2-fluorophenyl moiety into the target scaffold[2].

However, the ortho-fluorine atom introduces a unique thermodynamic vulnerability. Fluorine is highly electronegative, and at elevated temperatures, the electron density from the Mg-C bond can attack the adjacent C-F bond. This results in the elimination of magnesium halide (MgBrF) and the generation of a highly reactive benzyne intermediate . This in situ generated benzyne can be subsequently trapped by dienes via a [4+2] cycloaddition, a mechanism historically leveraged to synthesize complex 3D architectures like triptycene derivatives[3].

Temperature-dependent reactivity pathways of 2-fluorophenylmagnesium bromide.

Experimental Methodologies: Synthesis & Handling

To ensure reproducibility and safety, the following protocols are designed as self-validating systems. Every step includes the underlying causality to empower researchers to troubleshoot effectively.

Protocol 1: Synthesis of 2-Fluorophenylmagnesium Bromide

This protocol outlines the generation of the Grignard reagent from 1-bromo-2-fluorobenzene and magnesium turnings[4].

-

Apparatus Preparation: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and an addition funnel under a continuous nitrogen/argon purge.

-

Causality: Grignard reagents are extremely basic. Any residual moisture will prematurely protonate the reagent, quenching it into fluorobenzene and drastically reducing the yield.

-

-

Magnesium Activation: Add 1.2 equivalents of magnesium turnings and a single crystal of iodine (or a few drops of 1,2-dibromoethane).

-

Causality: Magnesium metal develops a passivating oxide layer (MgO) upon atmospheric exposure. Iodine reacts to form MgI 2 , physically etching the surface to expose highly reactive, zero-valent magnesium necessary for the oxidative addition[4].

-

-

Initiation & Dropwise Addition: Add a small fraction (5%) of 1-bromo-2-fluorobenzene dissolved in anhydrous THF.

-

Self-Validation: The reaction has successfully initiated when the brown iodine color fades to clear/gray and spontaneous bubbling occurs without external heating.

-

Causality: Once initiated, the remaining aryl halide must be added dropwise. The formation of the Grignard reagent is highly exothermic; rapid addition can lead to thermal runaway and promote unwanted Wurtz-type homocoupling (forming 2,2'-difluorobiphenyl)[4].

-

-

Maturation: Reflux the mixture gently for 30-60 minutes to ensure complete insertion of the magnesium.

-

Concentration Validation: Titrate a small aliquot of the cooled, dark solution against a known standard (e.g., menthol with 1,10-phenanthroline indicator).

-

Self-Validation: Knowing the exact molarity prevents stoichiometric imbalances in downstream reactions, ensuring the electrophile is fully consumed without wasting the Grignard reagent.

-

Step-by-step synthesis and validation workflow for 2-fluorophenylmagnesium bromide.

Protocol 2: Downstream Application (Synthesis of 3-(2-Fluorophenyl)cyclobutan-1-ol)

This workflow demonstrates the nucleophilic addition of the Grignard reagent to a cyclic ketone[4].

-

Temperature Control: Cool the freshly titrated 2-fluorophenylmagnesium bromide solution to 0 °C using an ice bath.

-

Causality: Maintaining a low temperature suppresses the elimination pathway that leads to benzyne formation, ensuring the Grignard reagent remains intact for nucleophilic attack[4].

-

-

Electrophile Addition: Dissolve cyclobutanone (1.0 equivalent) in anhydrous ether and add it dropwise to the Grignard solution. Allow to warm to room temperature and stir for 1-2 hours.

-

Quenching: Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH 4 Cl) at 0 °C.

-

Causality: NH 4 Cl provides a mild proton source to form the final alcohol product. Using a strong acid (like HCl) could inadvertently catalyze the dehydration of the newly formed cyclobutanol into an alkene.

-

Applications in Drug Development & Advanced Materials

The strategic use of 2-fluorophenylmagnesium bromide extends far beyond basic organic synthesis. In the pharmaceutical sector, introducing a 2-fluorophenyl group into a drug scaffold significantly alters its biological profile. The strong carbon-fluorine bond resists metabolic degradation by cytochrome P450 enzymes, effectively increasing the drug's half-life. Furthermore, the electron-withdrawing nature of fluorine modulates the pKa of adjacent amines, enhancing membrane permeability and oral bioavailability. This reagent has been successfully utilized in the synthesis of complex protein kinase inhibitors and neuroactive piperidine derivatives[5].

Beyond pharma, 2-fluorophenylmagnesium bromide is a cornerstone reagent in the synthesis of functionalized biphenyl-based phosphine ligands. By reacting the Grignard reagent with 2-bromochlorobenzene and subsequently trapping it with copper(I) chloride and a dialkylchlorophosphine, researchers can efficiently synthesize highly active ligands used in palladium-catalyzed cross-coupling reactions[6].

References

-

[2] IndiaMART. "2-Flurophenylmagnesium bromide (446-53-7) at ₹ 2000/kg | Grignard Reagent in Hyderabad". URL:

-

[4] Benchchem. "Optimization of reaction conditions for preparing 3-(2-Fluorophenyl)cyclobutan-1-ol". URL:

-

[1] PubChem, National Institutes of Health. "2-Fluorophenylmagnesium bromide | C6H4BrFMg | CID 14579815". URL:

-

[5] Google Patents. "WO2006136830A1 - Aryl-alkylamines and heteroaryl-alkylamines as protein kinase inhibitors". URL:

-

Chemistry LibreTexts. "14.11: Preparation of Organometallic Compounds". URL:

-

[6] The Journal of Organic Chemistry, ACS Publications. "An Improved Synthesis of Functionalized Biphenyl-Based Phosphine Ligands". URL:

-

[3] MDPI. "Triptycene Derivatives: From Their Synthesis to Their Unique Properties". URL:

Sources

- 1. 2-Fluorophenylmagnesium bromide | C6H4BrFMg | CID 14579815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. m.indiamart.com [m.indiamart.com]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. WO2006136830A1 - Aryl-alkylamines and heteroaryl-alkylamines as protein kinase inhibitors - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

An In-Depth Guide to the ¹H and ¹⁹F NMR Spectroscopic Analysis of 2-Fluorophenylmagnesium Bromide

This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectroscopic data for 2-fluorophenylmagnesium bromide. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple data presentation. It delves into the underlying chemical principles that govern the spectral features of this important Grignard reagent, emphasizing experimental best practices and the critical influence of solution-state dynamics on spectral interpretation.

Introduction: The Challenge and Utility of NMR for Grignard Reagents

2-Fluorophenylmagnesium bromide is a valuable organometallic intermediate in organic synthesis, notably in the formation of functionalized biaryls and as a benzyne precursor.[1] Like all Grignard reagents, it is highly reactive, sensitive to both air and moisture. Its characterization is non-trivial and requires stringent anaerobic and anhydrous techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful tool for the in-situ characterization of such reactive species. It provides detailed structural information without the need for isolation. However, the NMR spectra of Grignard reagents are often complex, not due to the target molecule alone, but because of a dynamic chemical equilibrium present in solution—the Schlenk equilibrium.[2][3][4] Understanding this equilibrium is paramount to correctly interpreting the resulting ¹H and ¹⁹F NMR data. This guide will provide the experimental and theoretical framework necessary for this analysis.

Experimental Protocol: Synthesis and NMR Sample Preparation

The quality of NMR data is directly dependent on the integrity of the sample. For reactive organometallics, this necessitates a carefully controlled experimental setup.

Synthesis of 2-Fluorophenylmagnesium Bromide

The foundational method involves the reaction of 2-bromofluorobenzene with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (THF).[5]

Materials:

-

Magnesium turnings

-

Iodine (for activation)

-

2-Bromofluorobenzene

-

Anhydrous Tetrahydrofuran (THF)

-

Deuterated Tetrahydrofuran (THF-d₈) for NMR analysis

-

Nitrogen or Argon gas supply

-

Schlenk line and associated glassware

Step-by-Step Protocol:

-

Glassware Preparation: All glassware (three-neck round-bottom flask, reflux condenser, dropping funnel) must be oven-dried at >120 °C for several hours and allowed to cool in a desiccator or under a stream of inert gas.

-

Inert Atmosphere: Assemble the glassware on a Schlenk line and purge the system thoroughly with dry nitrogen or argon. Maintain a positive pressure of inert gas throughout the synthesis.

-

Magnesium Activation: Place magnesium turnings into the reaction flask. Add a single crystal of iodine. Gently warm the flask with a heat gun until the purple iodine vapor is observed and subsequently dissipates. This process etches the passivating magnesium oxide layer from the metal surface, which is critical for initiating the reaction.

-

Reagent Preparation: In the dropping funnel, prepare a solution of 2-bromofluorobenzene in anhydrous THF.

-

Initiation and Reaction: Add a small aliquot of the 2-bromofluorobenzene solution to the activated magnesium. The initiation is marked by a gentle bubbling and a slight exotherm. Once initiated, add the remaining solution dropwise at a rate that maintains a steady reflux.

-

Completion: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating until all the magnesium has been consumed. The solution will typically appear grey and cloudy.

NMR Sample Preparation

-

Solvent: The ideal solvent for NMR analysis of this Grignard reagent is THF-d₈ to avoid overwhelming solvent peaks in the ¹H NMR spectrum.

-

Transfer: Under a strict inert atmosphere (e.g., in a glovebox or using Schlenk techniques), draw an aliquot of the Grignard solution into a gas-tight syringe.

-

Filtration: Filter the solution through a syringe filter packed with glass wool directly into a clean, dry NMR tube. This removes any remaining magnesium particles or magnesium halide salts, which can degrade spectral resolution.

-

Sealing: Cap the NMR tube securely. For prolonged or variable-temperature studies, flame-sealing the NMR tube is recommended to ensure an anaerobic environment.

The Schlenk Equilibrium: A Core Concept in Solution

A solution of a Grignard reagent is not composed of a single chemical entity. It exists as a dynamic equilibrium involving three species: the organomagnesium halide (ArMgBr), the diorganomagnesium compound (Ar₂Mg), and magnesium bromide (MgBr₂).[2]

2 ArMgBr ⇌ Ar₂Mg + MgBr₂ (where Ar = 2-fluorophenyl)

The position of this equilibrium is influenced by factors such as the solvent, concentration, and temperature.[2] In THF, the equilibrium generally favors the ArMgBr species, but the Ar₂Mg and MgBr₂ are always present. This has a profound implication for NMR analysis: the observed spectrum is a superposition of signals from both ArMgBr and Ar₂Mg .

At room temperature, the exchange between these species can be fast on the NMR timescale, leading to broadened, averaged signals. At lower temperatures, this exchange can be slowed, allowing for the resolution of distinct signals for each species.[2] This has been observed specifically for fluoroaryl Grignard reagents via ¹⁹F NMR.[6]

Caption: Recommended workflow for the synthesis and NMR analysis of 2-fluorophenylmagnesium bromide.

References

-

Page, T. F., Jr. (1967). Spectral analysis of the 1H, 19F and 13C N.M.R. spectra of fluorobenzene. Molecular Physics, 13(6), 523-532. [Link]

-

Nehring, J., & Saupe, A. (1970). Anisotropies of the 19F Chemical Shifts in Fluorobenzene Compounds from NMR in Liquid Crystals. The Journal of Chemical Physics, 52(3), 116-124. [Link]

-

Mohanty, S., & Venkateswarlu, P. (1967). Proton and fluorine NMR spectra of fluorobenzene. Molecular Physics, 13(4), 329-335. [Link]

-

Wray, V. (2001). Theoretical Investigation of 19F NMR Chemical Shielding Tensors in Fluorobenzenes. The Journal of Physical Chemistry A, 105(35), 8135-8144. [Link]

-

Roberts, J. D. (1962). Nuclear magnetic resonance spectroscopy. Structure and dynamic character of allylic Grignard reagents. Discussions of the Faraday Society, 34, 296-302. [Link]

-

Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara. Retrieved from [Link]

-

Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

Marino, J. P., & Luy, B. (2004). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Journal of the American Chemical Society, 126(43), 14042-14043. [Link]

-

Page, T. F., Jr. (1967). Spectral analysis of the 1H, 19F and 13C N.M.R. spectra of fluorobenzene. Molecular Physics, 13(6), 523-532. [Link]

-

Helling, C., & Jones, C. (2023). Schlenk-type Equilibria of Grignard-analogous Arylberyllium Complexes: Steric Effects. Chemistry – A European Journal, 29(60), e202302061. [Link]

-

Ashby, E. C. (1969). SCHLENK EQUILIBRIUM. Georgia Institute of Technology. Retrieved from [Link]

-

Helling, C., & Jones, C. (2023). Schlenk-type Equilibria of Grignard-analogous Arylberyllium Complexes: Steric Effects. ChemRxiv. [Link]

-

Helling, C., & Jones, C. (2023). Schlenk-type Equilibria of Grignard-analogous Arylberyllium Complexes: Steric Effects. PubMed. [Link]

-

Cassidei, L., Dell'atti, A., & Sciacovelli, O. (1979). Relationship Between 1H-1H and 19F-19F Inter-Ring Coupling Constants in Fused Aza-Aromatic Systems. Spectroscopy Letters, 12(5), 355-360. [Link]

-

University of Ottawa. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]

-

Roberts, J. D. (1962). Nuclear magnetic resonance spectroscopy. Structure and dynamic character of allylic Grignard reagents. Discussions of the Faraday Society, 34, 296-302. [Link]

-

Royal Society of Chemistry. (2016). Supplementary Information. Retrieved from [Link]

-

Smith, A. M., et al. (2015). Use of 1H, 13C, and 19F-NMR Spectroscopy and Computational Modeling To Explore Chemoselectivity in the Formation of a Grignard Reagent. Journal of Chemical Education, 92(4), 718-722. [Link]

-

Schüler, P., et al. (2021). One-Step Synthesis and Schlenk-Type Equilibrium of Cyclopentadienylmagnesium Bromides. Chemistry – A European Journal, 27(56), 15508-15515. [Link]

-

Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Coupling Constants. Retrieved from [Link]

-

Evans, D. F., & Khan, M. S. (1967). Studies on Grignard reagents. Part I. Fluorine nuclear magnetic resonance spectra of fluoroaryl Grignard reagents. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 1643-1647. [Link]

-

Knochel, P., et al. (2010). New Preparations and Reactions of Organometallic Reagents of Mg, Zn and B for the Functionalization of Aromatics and Heteroaromatics. Ludwig-Maximilians-Universität München. [Link]

-

Royal Society of Chemistry. (2015). Supporting Information. Retrieved from [Link]

-

Queen Mary University of London. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Allen, C. F. H., Gates, J. W., Jr., & VanAllan, J. A. (1941). 2,3-Diphenylindone. Organic Syntheses, 21, 4. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. thesis.caltech.edu [thesis.caltech.edu]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Schlenk-Type Equilibria of Grignard-Analogous Arylberyllium Complexes: Steric Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-Fluorophenylmagnesium Bromide|Grignard Reagent [benchchem.com]

- 6. Studies on Grignard reagents. Part I. Fluorine nuclear magnetic resonance spectra of fluoroaryl Grignard reagents - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

A Comprehensive Technical Guide to the Solubility of 2-Fluorophenylmagnesium Bromide in Tetrahydrofuran vs. Diethyl Ether

Abstract

This technical guide provides an in-depth analysis of the solubility characteristics of 2-fluorophenylmagnesium bromide, a critical Grignard reagent in synthetic chemistry, with a comparative focus on two commonly employed ethereal solvents: tetrahydrofuran (THF) and diethyl ether (Et₂O). This document moves beyond simple solubility statements to explore the underlying physicochemical principles governing the dissolution of this organometallics, including the pivotal role of the Schlenk equilibrium and solvent-magnesium coordination. Authored for researchers, scientists, and professionals in drug development, this guide offers both a robust theoretical framework and actionable experimental protocols for the preparation and quantitative analysis of 2-fluorophenylmagnesium bromide solutions.

Introduction: The Significance of Solvent Choice in Grignard Chemistry

Grignard reagents, organomagnesium halides with the general formula RMgX, are mainstays in organic synthesis for their facility in forming new carbon-carbon bonds.[1] The choice of solvent is not a trivial experimental parameter but a critical factor that dictates the reagent's formation, stability, reactivity, and solubility.[2] Ethereal solvents, such as THF and diethyl ether, are essential as they solvate the magnesium center, preventing aggregation and maintaining the reagent's nucleophilic character.[3] This guide specifically addresses 2-fluorophenylmagnesium bromide, a reagent of interest in the synthesis of fluorinated organic molecules, and examines the pronounced differences in its solubility when prepared in THF versus diethyl ether.

Theoretical Underpinnings of Solubility

The solubility of a Grignar reagent is not a simple dissolution process but is governed by a complex interplay of solvent coordination, aggregation states, and the Schlenk equilibrium.

The Role of Solvent Coordination

Ethereal solvents act as Lewis bases, donating lone pairs of electrons from their oxygen atoms to the electron-deficient magnesium center of the Grignard reagent.[4] This coordination is crucial for stabilizing the organometallic species in solution.[5] The strength of this coordination directly impacts solubility.

-

Tetrahydrofuran (THF): As a cyclic ether, the oxygen's lone pairs in THF are more sterically accessible and the solvent exhibits a higher polarity compared to its acyclic counterpart, diethyl ether.[6][7] This results in stronger coordination to the magnesium atom, leading to the formation of stable, monomeric Grignard-solvent complexes, often with the formula RMgX(THF)₂.[8] This strong solvation shell effectively insulates the polar Grignard reagent from other molecules, generally resulting in higher solubility.[7]

-

Diethyl Ether (Et₂O): While a competent solvent for Grignard reagent formation, diethyl ether is a weaker Lewis base than THF.[4] This leads to less effective solvation of the magnesium center. Consequently, Grignard reagents in diethyl ether have a greater tendency to form dimeric or higher oligomeric structures through halide bridging.[9] These larger, aggregated species are often less soluble than their monomeric, THF-solvated counterparts.

The Schlenk Equilibrium

In solution, Grignard reagents exist in a dynamic equilibrium, known as the Schlenk equilibrium, which further complicates their solubility.[10] The equilibrium involves the disproportionation of the alkylmagnesium halide (RMgX) into a dialkylmagnesium (R₂Mg) and a magnesium halide (MgX₂).

The position of this equilibrium is significantly influenced by the solvent. In THF, the stronger coordination stabilizes the monomeric RMgX species, often favoring the left side of the equilibrium.[9] Conversely, in diethyl ether, the equilibrium can be more complex, with the various species existing as aggregates. The solubility of each of these components, particularly the magnesium halide salt, can differ between the two solvents and may limit the overall achievable concentration of the Grignard reagent. For instance, some magnesium halides exhibit lower solubility in THF compared to diethyl ether, which can lead to precipitation and affect the equilibrium.[11]

Comparative Analysis of 2-Fluorophenylmagnesium Bromide Solubility

| Property | Tetrahydrofuran (THF) | Diethyl Ether (Et₂O) | Impact on Solubility of 2-Fluorophenylmagnesium Bromide |

| Lewis Basicity | Higher | Lower | THF's stronger coordination with the magnesium center leads to more stable, monomeric solvated species, which are generally more soluble.[12] |

| Polarity | More Polar | Less Polar | The higher polarity of THF better solubilizes the polar C-Mg bond of the Grignard reagent.[6] |

| Aggregation State | Predominantly Monomeric | Prone to Dimerization/Oligomerization | The smaller, monomeric species in THF are expected to be more soluble than the larger aggregates formed in diethyl ether.[9] |

| Boiling Point | 66 °C | 34.6 °C | While not directly impacting solubility at a given temperature, THF's higher boiling point allows for reactions at higher temperatures, which can increase the rate of formation and potentially the solubility of the Grignard reagent.[7] |

Experimental Protocols

The following section provides detailed, self-validating protocols for the preparation of 2-fluorophenylmagnesium bromide and the subsequent determination of its concentration, which is a prerequisite for assessing its solubility.

Preparation of 2-Fluorophenylmagnesium Bromide

This protocol describes the synthesis of the Grignard reagent under an inert atmosphere.

Materials:

-

2-Bromofluorobenzene

-

Magnesium turnings

-

Anhydrous Tetrahydrofuran (THF) or Anhydrous Diethyl Ether (Et₂O)

-

Iodine crystal (for initiation)

-

Schlenk flask and line

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Argon or Nitrogen gas supply

Procedure:

-

Apparatus Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel. Ensure all glassware is scrupulously dry.

-

Inert Atmosphere: Purge the entire apparatus with dry argon or nitrogen for at least 30 minutes to exclude air and moisture. Maintain a positive pressure of inert gas throughout the experiment.

-

Magnesium Activation: Place the magnesium turnings in the Schlenk flask. Add a single crystal of iodine. Gently warm the flask with a heat gun until purple iodine vapors are observed. This helps to activate the magnesium surface.

-

Initial Reagent Addition: Add a small portion of the chosen anhydrous solvent (THF or diethyl ether) to the flask, enough to cover the magnesium turnings.

-

Initiation: In the dropping funnel, prepare a solution of 2-bromofluorobenzene in the same anhydrous solvent. Add a small amount of this solution to the magnesium suspension. The reaction is initiated when the brown color of the iodine disappears and gentle bubbling is observed. If the reaction does not start, gentle warming may be necessary.

-

Grignard Formation: Once the reaction has initiated, add the remaining 2-bromofluorobenzene solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.

-

Completion: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating until the majority of the magnesium has been consumed. The resulting solution of 2-fluorophenylmagnesium bromide will typically be a grayish-brown color.

Conclusion and Future Outlook

The solubility of 2-fluorophenylmagnesium bromide is fundamentally dependent on the choice of ethereal solvent. Tetrahydrofuran, owing to its superior Lewis basicity and polarity, promotes the formation of monomeric, well-solvated Grignard species, leading to enhanced solubility compared to diethyl ether. In diethyl ether, the propensity for aggregation into less soluble dimeric or oligomeric structures is higher. For researchers and drug development professionals, this understanding is paramount for optimizing reaction conditions, ensuring reproducibility, and maximizing yields. While this guide provides a robust theoretical framework and practical experimental protocols, further quantitative studies are encouraged to establish precise solubility limits under various conditions.

References

- Aycock, D. F. (2007). Solvent Applications of 2-Methyltetrahydrofuran in Organometallic and Biphasic Reactions. Organic Process Research & Development, 11(1), 156-159.

- BenchChem. (n.d.). 2-Fluorophenylmagnesium Bromide|Grignard Reagent.

-

Chemtips. (2015, January 12). Titrating Organometallic Reagents is Easier Than You Think. Retrieved from [Link]

- Duhamel, L., & Plaquevent, J. C. (1979). A method for simple titration of organolithium reagents in ethers or hydrocarbons using metalation of N-benzylidenebenzylamine as colored reaction. J. Org. Chem., 44(19), 3404–3405.

- Fiveable. (2025, August 15). 12.1 Grignard reagents - Organic Chemistry II.

- Guidechem. (2021, June 14). Grignard Reagent in THF vs in Diethyl ether - FAQ.

- Hooz, J., & Gilani, S. S. H. (1968). A convenient method for the titration of organolithium reagents. The Journal of Organic Chemistry, 33(1), 385.

- LibreTexts. (2023, January 15). 23.3B: Magnesium.

- Organic Syntheses. (n.d.). 3 - Organic Syntheses Procedure.

- PubChem. (n.d.). 2-Fluorophenylmagnesium bromide.

- ResearchGate. (2012, October 23). How to measure the concentration of any grignard reagent (RMgX) in situ?.

- Seyferth, D. (2009). The Grignard Reagents. Organometallics, 28(6), 1598-1605.

- Sigma-Aldrich. (n.d.). 4-Fluorophenylmagnesium bromide 2.0M diethyl ether.

- Stack Exchange. (2019, January 25). Grignard Reagent in THF vs in Diethyl ether.

- TCI Chemicals. (n.d.). 4-Fluorophenylmagnesium Bromide | 352-13-6. Retrieved from Tokyo Chemical Industry (India) Pvt. Ltd. website.

- Vedantu. (n.d.). Why is ether used as a solvent during Grignard rea class 11 chemistry CBSE.

- Wikipedia. (n.d.). Grignard reagent.

- Winthrop University. (n.d.). The Grignard Reaction.

Sources

- 1. researchgate.net [researchgate.net]

- 2. chegg.com [chegg.com]

- 3. Distinguishing Organomagnesium Species in the Grignard Addition to Ketones with X‐Ray Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemicalforum.webqc.org [chemicalforum.webqc.org]

- 5. Concentration determination of methyl magnesium chloride and other Grignard reagents by potentiometric titration with in-line characterization of reaction species by FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Grignard reagent - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. evitachem.com [evitachem.com]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. 2-Fluorophenylmagnesium Bromide|Grignard Reagent [benchchem.com]

Thermodynamic Stability and Kinetic Control of ortho-Fluorinated Grignard Reagents: A Technical Whitepaper

Executive Summary

The functionalization of fluoroaromatics is a cornerstone of modern pharmaceutical and agrochemical development. Within this domain, ortho-fluorinated Grignard reagents (e.g., o-fluorophenylmagnesium halides) represent a unique paradox of reactivity. While they are highly versatile nucleophiles, they are notoriously unstable, possessing a strong thermodynamic driving force to undergo β -elimination, yielding highly reactive benzyne (1,2-dehydrobenzene) intermediates [1].

As a Senior Application Scientist, I have observed that failures in scaling these reactions rarely stem from the electrophilic trapping step, but rather from a misunderstanding of the thermodynamic sinks and kinetic barriers governing the organomagnesium intermediate. This whitepaper provides an in-depth analysis of the thermodynamic stability of ortho-fluorinated Grignard reagents and establishes field-proven, self-validating methodologies for their controlled generation and application.

Thermodynamic Drivers vs. Kinetic Trapping

The Thermodynamic Sink: Metal Fluoride Matrix Stability

In standard organic chemistry, the carbon-fluorine (C–F) bond is the strongest single bond to carbon, typically resisting cleavage. However, in the presence of an ortho-magnesium substituent, the system's thermodynamic landscape is inverted. The driving force for the decomposition of o-fluorophenylmagnesium bromide is not the lability of the C–F bond, but the immense thermodynamic stability of the resulting magnesium halide-fluoride salt (e.g., MgBrF or MgF 2 ) [2].

The formation of this stable inorganic matrix provides a massive exothermic release that easily overcomes the C–F bond dissociation energy. In highly fluorinated systems (e.g., pentafluorophenylmagnesium), this thermodynamic driving force is so extreme that it poses severe detonation hazards [2]. In mono-ortho-fluorinated systems, the energy release drives the rapid elimination of the Mg–F species to generate benzyne[1].

Kinetic Control via Temperature Modulation

Because the thermodynamic equilibrium overwhelmingly favors benzyne formation, o-fluorophenylmagnesium reagents must be handled under strict kinetic control . The β -elimination requires a specific activation energy to reach the transition state. By suppressing the thermal energy of the system below this activation barrier (typically requiring temperatures strictly below 0 °C, optimally -20 °C), the Grignard reagent can be kinetically trapped and utilized for nucleophilic additions before decomposition occurs [3].

Caption: Divergent mechanistic pathways of o-fluorophenylmagnesium bromide based on thermal control.

Comparative Stability of ortho-Substituted Grignard Reagents

To predict the behavior of these reagents, we must compare the ortho-fluoro substituent against other common functional groups. The electronegativity of the substituent dictates the electrophilicity of the adjacent carbon, while the leaving group ability dictates the elimination temperature threshold.

Table 1: Thermodynamic and Kinetic Parameters of o-Substituted Aryl Grignards

| Substituent | Electronegativity (Pauling) | Kinetic Stability Threshold | Primary Decomposition Pathway | Synthetic Utility |

| -F | 4.0 | < -10 °C | Rapid β -elimination to Benzyne | Highly temperature-sensitive; requires Turbo-Grignard [4]. |

| -Cl | 3.16 | < 25 °C | Slow β -elimination to Benzyne | Moderately stable at RT; benzyne forms upon prolonged reflux. |

| -CF 3 | ~3.0 (Group) | Stable at RT | Inductive stabilization of Mg-C | Highly stable; moderate nucleophilicity due to steric/electronic drag. |

| -OCH 3 | ~2.8 (Group) | Stable at RT | None (Stable) | Highly nucleophilic; excellent stability for cross-coupling. |

Data synthesis derived from empirical halogen-metal exchange studies and thermodynamic modeling [3][4].

Advanced Preparation Methodology: The Turbo-Grignard Approach

Traditional Grignard formation via magnesium turnings is highly exothermic and difficult to initiate uniformly, often leading to localized heating (hot spots) that trigger runaway benzyne elimination. To achieve rigorous kinetic control, modern protocols utilize the Turbo-Grignard reagent ( i PrMgCl·LiCl)[4].

Causality of the Turbo-Grignard: Standard Grignard reagents form polymeric aggregates in solution, which drastically reduces their reactivity. The addition of lithium chloride (LiCl) breaks these aggregates, forming a highly reactive, monomeric ate-complex ( [iPrMgCl2]−Li+ ). This enhanced nucleophilicity allows the halogen-metal exchange to proceed rapidly at -20 °C, safely below the benzyne elimination threshold [3].

Self-Validating Experimental Protocol

The following protocol outlines the generation and trapping of o-fluorophenylmagnesium bromide. It is designed as a self-validating system: if the temperature is breached, the reaction will self-indicate via the formation of triphenylene (benzyne trimerization) or other tarry byproducts.

Reagents: 1-Bromo-2-fluorobenzene (1.0 equiv), i PrMgCl·LiCl (1.3 M in THF, 1.1 equiv), Anhydrous THF.

Step-by-Step Workflow:

-

System Preparation: Flame-dry a Schlenk flask under high vacuum and backfill with ultra-pure Argon. Causality: Even trace moisture will protonate the highly basic Grignard, forming fluorobenzene and generating localized heat (exotherm) that can trigger adjacent benzyne elimination.

-

Substrate Solvation: Dissolve 1-bromo-2-fluorobenzene in anhydrous THF (0.5 M concentration).

-

Thermal Equilibration: Submerge the flask in a dry ice/isopropanol bath and stabilize the internal temperature at exactly -20 °C. Causality: Isopropanol provides superior thermal mass transfer compared to acetone, preventing temperature spikes during reagent addition.

-

Halogen-Metal Exchange: Add i PrMgCl·LiCl dropwise via a syringe pump over 15 minutes. Maintain internal temperature ≤ -15 °C.

-

Validation (Reaction Monitoring): Stir for 1 hour at -20 °C. Quench a 0.1 mL aliquot in saturated NH 4 Cl and analyze via GC-MS. Validation metric: Complete disappearance of the aryl bromide peak and appearance of the fluorobenzene peak (from the quenched Grignard) confirms successful exchange without benzyne degradation.

-

Electrophilic Trapping: Add the desired electrophile (e.g., an aldehyde) dropwise at -20 °C. Only after complete addition should the reaction be allowed to gradually warm to room temperature.

Caption: Step-by-step self-validating workflow for Turbo-Grignard generation and trapping.

Strategic Applications: Harnessing the Instability

While the primary goal in drug discovery is often to preserve the o-fluoro substituent, the thermodynamic instability of this reagent can be intentionally harnessed. By allowing the reaction mixture to warm above 0 °C in the presence of a suitable diene (e.g., furan or substituted cyclopentadienes), the resulting benzyne intermediate will undergo a rapid Diels-Alder cycloaddition [1].

This controlled generation of benzyne avoids the need for hazardous, shock-sensitive diazonium salts or expensive silyl-aryl triflate precursors, offering a highly scalable and atom-economical route to complex polycyclic scaffolds and benzonorbornadiene derivatives [1].

References

-

Predictive Modeling of Chemical Reactivity for Sustainability - DSpace@MIT Massachusetts Institute of Technology (MIT) URL: [Link]

-

Solubility of Triphenylphosphine, Tris(p-fluorophenyl)phosphine, Tris(pentafluorophenyl)phosphine, and Tris(p-trifluoromethylphenyl)phosphine in Liquid and Supercritical Carbon Dioxide ResearchGate URL:[Link]

-

Methyl chlorothioformate as a convenient reagent for thionoester synthesis RSC Publishing URL:[Link]

The Electronic Influence of Ortho-Fluorine on Aryl Grignard Reagents: Nucleophilicity, Stability, and Synthetic Workflows

Executive Summary

The incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug development and materials science, often referred to as "fluorine magic" due to its profound impact on metabolic stability and binding affinity. However, utilizing fluorinated building blocks—specifically ortho-fluorinated aryl Grignard reagents—presents a complex mechanistic challenge. As a Senior Application Scientist, understanding the electronic dichotomy of the ortho-fluorine atom is critical. It exerts a powerful inductive effect that stabilizes the organomagnesium intermediate, which paradoxically reduces its nucleophilicity and introduces a highly temperature-sensitive competing degradation pathway.

This whitepaper provides an in-depth analysis of the electronic effects governing ortho-fluorinated Grignard reagents, supported by thermodynamic data, structural diagrams, and a self-validating experimental protocol designed for high-yield synthetic applications.

Mechanistic Foundations: The Electronic Dichotomy

The reactivity of an aryl Grignard reagent is dictated by the electron density localized on the carbanionic carbon (the C–Mg bond). When a fluorine atom is positioned ortho to this bond, it fundamentally alters the electronic landscape through two competing forces:

Inductive Electron Withdrawal (-I Effect)

Fluorine is the most electronegative element on the periodic table. In 2-fluorophenylmagnesium bromide, the ortho-fluorine atom pulls electron density away from the C–Mg bond through the sigma ( σ ) framework. This inductive withdrawal stabilizes the partial negative charge on the carbon atom. Causality: Because the carbanion is electronically stabilized, its Highest Occupied Molecular Orbital (HOMO) is lowered in energy. Consequently, the1 compared to unsubstituted phenylmagnesium bromide[1]. This contrasts sharply with para-fluorophenyl analogs, where the increased distance mitigates the inductive effect, allowing the reagent to remain highly nucleophilic.

The Benzyne Pathway (Thermodynamic vs. Kinetic Control)

The reduced nucleophilicity of 2-fluorophenylmagnesium bromide increases the activation energy required for it to attack an electrophile. This kinetic hurdle exposes a dangerous competing pathway: β -elimination. The highly polarized C–Mg bond weakens the adjacent C–F bond.2[2]. Therefore, reactions utilizing ortho-fluorinated Grignards must be strictly governed by kinetic control (low temperatures) to suppress thermodynamic degradation.

Caption: Reaction bifurcation of 2-fluorophenylmagnesium bromide based on thermal control.

Solvent Coordination and the Schlenk Equilibrium

Grignard reagents exist in solution as a complex mixture governed by the Schlenk equilibrium ( 2RMgX⇌R2Mg+MgX2 ). For ortho-fluorinated species, the choice of solvent is not merely a medium, but a critical stabilizing ligand.1[1]. The stronger Lewis basicity of THF provides robust solvation to the electropositive magnesium center. This coordination counteracts the electron-withdrawing effect of the ortho-fluorine, stabilizing the monomeric Grignard species and preventing premature aggregation or β -elimination.

Quantitative Data Comparison

The table below summarizes the critical operational parameters dictated by the electronic effects of fluorine positioning.

| Grignard Reagent | Relative Nucleophilicity | Primary Electronic Effect | Benzyne Formation Risk | Preferred Solvent |

| Phenylmagnesium Bromide | High | None (Baseline) | None | THF or Et₂O |

| 2-Fluorophenylmagnesium Bromide | Low | Strong Inductive (-I) & Steric | High (> 20 °C) | THF / 2-MeTHF |

| 4-Fluorophenylmagnesium Bromide | Moderate | Inductive (-I) | Low | Diethyl Ether / THF |

Self-Validating Experimental Protocol

To successfully harness the 3[3], the following step-by-step protocol integrates strict kinetic control with in-process analytical validation.

Workflow: Synthesis and Application of 2-Fluorophenylmagnesium Bromide

Phase 1: Preparation and Initiation

-

Apparatus Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and addition funnel under a continuous Argon stream.

-

Causality: Grignard reagents are violently quenched by moisture; absolute anhydrous conditions prevent premature protonation of the weakened nucleophile.

-

-

Magnesium Activation: Add 1.1 equivalents of magnesium turnings. Activate via the addition of a catalytic amount of Diisobutylaluminum hydride (DIBALH, 0.01 eq) in anhydrous THF.

-

Causality: DIBALH chemically reduces the passivating MgO layer. This is vastly superior to traditional thermal initiation (I₂ + heat), which would risk immediately degrading the temperature-sensitive fluorinated product upon formation.

-

Phase 2: Halogen-Metal Exchange (Kinetic Control) 3. Temperature Regulation: Submerge the reaction vessel in an ice-water bath to maintain an internal temperature of 0–5 °C. 4. Reagent Addition: Introduce 1.0 equivalent of 2-bromofluorobenzene dropwise via the addition funnel over 45 minutes, maintaining the temperature strictly below 10 °C.

-

Causality: Exceeding 20 °C provides the activation energy necessary for β -elimination, resulting in the loss of MgBrF and the formation of benzyne.

Phase 3: Self-Validation (Titration) 5. Molarity Confirmation: Withdraw a 1.0 mL aliquot of the formed Grignard solution via a dry syringe. Titrate against a standardized solution of iodine in LiCl/THF until the brown color persists.

-

Causality: Because the ortho-fluorinated Grignard is prone to invisible degradation (benzyne formation followed by polymerization), this self-validating step ensures the reagent has successfully formed and quantifies the exact active molarity before introducing highly valuable pharmaceutical electrophiles.

Phase 4: Nucleophilic Quench 6. Electrophile Addition: Cool the validated Grignard solution to -20 °C. Slowly add the target electrophile (e.g., a ketone or aldehyde) dissolved in THF.

-

Causality: The reduced nucleophilicity of the ortho-fluorinated carbanion requires a highly polarized electrophile. Low temperatures prevent side reactions (like substrate enolization or reduction) while the slower nucleophilic addition proceeds.

Caption: Self-validating experimental workflow for ortho-fluorinated Grignard reagents.

Conclusion

The synthesis and application of ortho-fluorinated Grignard reagents demand a rigorous departure from standard organometallic protocols. The powerful inductive (-I) effect of the fluorine atom stabilizes the C–Mg bond, fundamentally reducing its nucleophilicity and altering its reaction trajectory. By understanding the causality behind these electronic effects—specifically the kinetic competition between nucleophilic addition and benzyne elimination—researchers can design self-validating, low-temperature workflows that ensure high-fidelity carbon-carbon bond formation in complex drug development pipelines.

References

-

Benchchem. 2-Fluorophenylmagnesium Bromide | Grignard Reagent. Retrieved from:[1]

-

LibreTexts Chemistry. Chem 322 Lecture Content: Phosphate Transfer Reactions & Benzyne Intermediates. Retrieved from:[2]

-

Chemical Society Reviews (RSC Publishing). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Retrieved from:[3]

Sources

2-fluorophenylmagnesium bromide CAS number and safety data sheet (SDS)

An In-Depth Technical Guide to 2-Fluorophenylmagnesium Bromide for Advanced Synthesis

Authored by: Gemini, Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on the safe handling, properties, and application of 2-fluorophenylmagnesium bromide. As a potent Grignard reagent, its utility in forming carbon-carbon bonds is invaluable, yet its reactivity demands rigorous adherence to safety protocols. This document is structured to provide not just procedural steps, but the underlying scientific principles that ensure safe and successful experimentation.

Core Compound Identification and Properties

2-Fluorophenylmagnesium bromide is an organometallic compound, specifically a Grignard reagent, that serves as a powerful nucleophile in organic synthesis.[1][2] Its primary role is to introduce a 2-fluorophenyl group to an electrophilic center, a critical step in the synthesis of many complex molecules, including pharmaceuticals and agrochemicals.[1]

Table 1: Physicochemical Properties of 2-Fluorophenylmagnesium Bromide

| Property | Value | Source(s) |

| CAS Number | 446-53-7 | [1][3][4][5] |

| Molecular Formula | C₆H₄BrFMg | [1][3][6] |

| Molecular Weight | 199.30 g/mol | [1][3][6] |

| Typical Form | Solution in an anhydrous ether solvent (e.g., THF) | [1] |

| Synonyms | Magnesium, bromo(2-fluorophenyl)-; Bromo(2-fluorophenyl)magnesium | [5][7] |

Critical Safety & Handling Protocols (Safety Data Sheet Synthesis)

The high reactivity of Grignard reagents necessitates a profound understanding of their associated hazards.[8][9] The information below is a synthesis of safety data for fluorophenylmagnesium bromide solutions and serves as a critical guide for laboratory operations.

Hazard Identification and Mitigation

Grignard reagents are notoriously sensitive to air and moisture, and their handling requires a proactive approach to risk mitigation.[8][10] The primary hazards stem from their violent reaction with water and the high flammability of the ether-based solvents used as a medium.[9][11][12]

Table 2: Summary of Key Hazards

| Hazard Class | Description & Precautionary Statements | Source(s) |

| Flammable Liquid | H225: Highly flammable liquid and vapor. The reagent is typically dissolved in THF or diethyl ether, both of which are highly flammable. Vapors may form explosive mixtures with air and can travel to an ignition source.[11][12] P210: Keep away from heat, sparks, open flames, and hot surfaces. — No smoking. | [11][12][13][14] |

| Water-Reactive | Reacts violently with water, releasing flammable gases. This reaction is highly exothermic and can lead to thermal runaways. P223: Keep away from any possible contact with water, because of violent reaction and possible flash fire. | [9][13] |

| Skin Corrosion/Burns | H314: Causes severe skin burns and eye damage. The reagent is highly corrosive. P280: Wear protective gloves/protective clothing/eye protection/face protection. | [13][14][15] |

| Eye Damage | H318: Causes serious eye damage. Immediate and severe damage can occur upon contact. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [13][15] |

| Peroxide Formation | EUH019: May form explosive peroxides. Ether-based solvents can form peroxides upon prolonged exposure to air. Containers should be dated upon opening and tested for peroxides. | [11][12][15] |

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered safety approach is mandatory.

-

Engineering Controls: All manipulations must be performed within a certified chemical fume hood to manage flammable vapors.[13] The entire apparatus must be under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture and oxygen.[8][13]

-

Personal Protective Equipment (PPE): Standard laboratory attire is insufficient. A flame-resistant lab coat, chemical splash goggles, and appropriate chemical-resistant gloves are required at all times.[8][9]

Storage and Handling

-

Storage: The reagent must be stored in a cool, dry, well-ventilated area, away from water, acids, and oxidizing agents.[13] It should be kept under an inert atmosphere in a tightly sealed container, often with a specialized cap like a Sure/Seal™.

-

Handling: Never work with Grignard reagents alone.[13] All glassware must be rigorously dried, typically by flame-drying under vacuum or oven-drying, to remove adsorbed water.[16] Transfers of the reagent should be conducted using syringe or cannula techniques under a positive pressure of inert gas.[13]

Emergency Procedures

-

Fire: DO NOT use water or carbon dioxide (CO₂) extinguishers, as they will react violently with the reagent.[10] Use a Class D fire extinguisher suitable for combustible metals, or smother the fire with dry sand or sodium chloride.[10][11]

-

Spills: For a small spill within a fume hood, cover it with dry sand, soda ash, or another non-reactive absorbent.[10] For a major spill, evacuate the area immediately and contact emergency services.[10]

Experimental Protocols: Synthesis and Application

The following protocols provide a framework for the preparation and use of 2-fluorophenylmagnesium bromide. The causality behind each step is explained to foster a deeper understanding of the process.

Protocol: Preparation of 2-Fluorophenylmagnesium Bromide

This procedure details the formation of the Grignard reagent from its corresponding aryl halide. The initiation of this reaction is a critical step; failure to initiate is a common issue, often due to residual moisture or a passivated magnesium surface.[1]

Step-by-Step Methodology:

-

Apparatus Setup: Assemble a three-necked, round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and an inert gas inlet. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen or argon.[16] This step is crucial to eliminate atmospheric water, which would otherwise quench the reagent as it forms.[8][16]

-

Magnesium Activation: Place magnesium turnings into the flask. Add a single, small crystal of iodine.[10] The iodine etches the passivating magnesium oxide (MgO) layer on the surface of the turnings, exposing fresh magnesium to initiate the reaction.[16]

-

Initial Reagent Addition: Prepare a solution of 2-bromofluorobenzene in anhydrous tetrahydrofuran (THF) and add it to the dropping funnel. Add a small portion of this solution to the magnesium turnings.

-

Initiation and Reflux: The reaction mixture may need to be gently warmed to initiate. Successful initiation is marked by the disappearance of the iodine color and gentle bubbling at the magnesium surface. Once initiated, the reaction is exothermic.[9][16] The remaining 2-bromofluorobenzene solution should be added dropwise at a rate that maintains a gentle reflux.[9] An ice-water bath should be kept on hand to control the reaction rate if it becomes too vigorous.[16]

-

Completion: After the addition is complete, the mixture is typically stirred under reflux for an additional hour to ensure all the magnesium has reacted. The resulting dark grey or brown solution is the 2-fluorophenylmagnesium bromide reagent.

Caption: Workflow for the synthesis of 2-fluorophenylmagnesium bromide.

Protocol: Nucleophilic Addition to a Carbonyl Compound

This protocol demonstrates a classic application of the synthesized Grignard reagent: the formation of a tertiary alcohol via reaction with a ketone (e.g., acetone).

Step-by-Step Methodology:

-

Electrophile Preparation: In a separate, flame-dried flask under an inert atmosphere, prepare a solution of the electrophile (e.g., acetone) in anhydrous THF.

-

Cooling: Cool this solution to 0 °C using an ice-water bath. This is critical to manage the exothermic nature of the Grignard addition and to minimize side reactions.[10]

-

Grignard Addition: Add the prepared 2-fluorophenylmagnesium bromide solution dropwise to the cooled acetone solution with vigorous stirring.

-

Reaction Quench: Once the addition is complete and the reaction has stirred for a designated time, the reaction must be quenched. This is done by slowly and carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.[17] The use of a weak acid like NH₄Cl protonates the intermediate alkoxide to form the alcohol product while avoiding strong acids that could cause side reactions. Caution: The quench is highly exothermic and will release flammable gases.

-

Work-up and Extraction: The aqueous and organic layers are separated. The aqueous layer is typically extracted several times with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic extracts are then washed, dried over an anhydrous salt like magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude alcohol product, which can be purified by column chromatography.[17]

Caption: Reaction pathway for nucleophilic addition of the Grignard reagent.

Applications in Modern Synthesis

2-Fluorophenylmagnesium bromide is more than a simple reagent; it is a key building block in complex molecular architecture.

-

Pharmaceutical Synthesis: It is used in the creation of drug intermediates where the 2-fluorophenyl moiety is essential for biological activity.[1]

-

Ligand Synthesis: The reagent is employed in the synthesis of functionalized biphenyl-based phosphine ligands.[3][4] These ligands are crucial for various transition-metal-catalyzed cross-coupling reactions.

-

Materials Science: It contributes to the development of specialized polymers and resins.[1]

The stability of ortho-halogenoarylmagnesium compounds is often greater than their organolithium counterparts, making them particularly useful intermediates in complex syntheses.[18]

References

- 2-Fluorophenylmagnesium Bromide|Grignard Reagent. Benchchem.

- Application Notes and Protocols for the Safe Handling and Quenching of Grignard Reagents. Benchchem.

- Grignard Reaction Reagents: A Toolbox for Chemists. (2024, September 19). Benchchem.

- 2-fluorophenylmagnesium bromide | 446-53-7. (2024, July 29). ChemicalBook.

- 2-fluorophenylmagnesium bromide, 446-53-7. (2023, April 23). CookeChem.

- Standard Operating Procedures Grignard Reagent Solutions - Pyrophorics. (2013, June 3).

- CAS No: 446-53-7 | Product Name: 2-Fluorophenylmagnesium Bromide.

- CAS No: 446-53-7 | Product Name: (2-Fluorophenyl)magnesium Bromide.

- What are Grignard reagent preparation precautions during prepar

- Grignard Reaction. American Chemical Society.

- SAFETY DATA SHEET - 4-Fluorophenylmagnesium bromide. Fisher Scientific.

- 2-Fluorophenylmagnesium bromide. PubChem.

- SAFETY DATA SHEET - 3-Fluorophenylmagnesium bromide. Fisher Scientific.

- 4-FLUORO-2-METHYLPHENYLMAGNESIUM BROMIDE synthesis. ChemicalBook.

- Organomagnesium Methods in Organic Synthesis. Google Books.

- 4-Fluorophenylmagnesium bromide 1.0M tetrahydrofuran. Sigma-Aldrich.

- 4-Fluorophenylmagnesium bromide 2.0M diethyl ether. Sigma-Aldrich.

- SAFETY DATA SHEET - 4-Fluorophenylmagnesium Bromide. TCI Chemicals.

Sources

- 1. 2-Fluorophenylmagnesium Bromide|Grignard Reagent [benchchem.com]

- 2. evitachem.com [evitachem.com]

- 3. 2-fluorophenylmagnesium bromide | 446-53-7 [chemicalbook.com]

- 4. 2-fluorophenylmagnesium bromide , 446-53-7 - CookeChem [cookechem.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. 2-Fluorophenylmagnesium bromide | C6H4BrFMg | CID 14579815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. Grignard Reaction Reagents: A Toolbox for Chemists - Reachem [reachemchemicals.com]

- 9. acs.org [acs.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. researchgate.net [researchgate.net]

- 14. tcichemicals.com [tcichemicals.com]

- 15. 4-フルオロフェニルマグネシウムブロミド 溶液 1.0 M in THF | Sigma-Aldrich [sigmaaldrich.com]

- 16. quora.com [quora.com]

- 17. 4-FLUORO-2-METHYLPHENYLMAGNESIUM BROMIDE synthesis - chemicalbook [chemicalbook.com]

- 18. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

Application Note & Protocol: A Comprehensive Guide to the Preparation of 2-Fluorophenylmagnesium Bromide

Abstract

This document provides a detailed, step-by-step protocol for the synthesis of 2-fluorophenylmagnesium bromide, a crucial Grignard reagent in modern organic synthesis. Beyond a simple recitation of steps, this guide delves into the underlying chemical principles, offering field-proven insights into critical aspects such as reagent handling, reaction initiation, and safety protocols. It is designed for researchers, scientists, and professionals in drug development who require a robust and reproducible method for preparing this versatile organometallic compound.

Introduction: The Significance of Fluorinated Grignard Reagents

Grignard reagents, organomagnesium halides (R-Mg-X), are among the most powerful and versatile tools in synthetic organic chemistry for the formation of carbon-carbon bonds.[1] Discovered by Nobel laureate Victor Grignard, these reagents function as potent nucleophiles and strong bases.[2][3] The introduction of a fluorine atom onto the aryl ring, as in 2-fluorophenylmagnesium bromide, imparts unique electronic properties that enhance the reactivity and selectivity of the reagent. This makes it particularly valuable in the synthesis of complex molecules, including pharmaceutical intermediates and functionalized materials.[4][5]

The preparation of a Grignard reagent, while conceptually straightforward, is an experiment where meticulous attention to detail is paramount. The high reactivity that makes these compounds so useful also renders them extremely sensitive to atmospheric moisture and oxygen, necessitating the use of anhydrous conditions and inert atmospheres.[6][7] This guide provides a comprehensive protocol designed to ensure a successful and safe synthesis.

The Underlying Science: Mechanism of Formation

The formation of a Grignard reagent is a fascinating example of a surface-mediated, non-chain radical reaction.[2][8] The process involves the insertion of a magnesium atom into the carbon-halogen bond of an organic halide.

The key mechanistic steps are:

-

Electron Transfer : The reaction initiates with a single-electron transfer (SET) from the surface of the magnesium metal to the antibonding orbital of the carbon-bromine bond of 2-bromofluorobenzene. This is the rate-determining step.[8]

-

Radical Formation : This electron transfer results in the formation of a 2-fluorophenyl radical and a magnesium bromide radical anion, which are adsorbed onto the magnesium surface.[2]

-

Reagent Formation : These surface-adherent radicals rapidly combine to form the final Grignard reagent, 2-fluorophenylmagnesium bromide.[2]

The reaction is performed in an aprotic ether solvent, typically anhydrous tetrahydrofuran (THF) or diethyl ether. The solvent plays a crucial role beyond simply dissolving the reactants; the lone pairs on the ether's oxygen atom coordinate to and stabilize the magnesium center of the Grignard reagent, preventing its decomposition.[8]

Experimental Workflow and Design

The entire process, from setup to the final product, is designed to rigorously exclude atmospheric moisture and oxygen, which would otherwise quench the reagent.

Caption: Experimental workflow for Grignard reagent synthesis.

Materials and Equipment

Reagents

| Reagent | Formula | M.W. ( g/mol ) | Quantity (Example) | Moles (Example) | Notes |

| Magnesium Turnings | Mg | 24.31 | 2.67 g | 0.110 | Use fresh, high-purity turnings. |

| Iodine | I₂ | 253.81 | 1-2 small crystals | Catalytic | Activator; use only a few crystals. |

| 2-Bromofluorobenzene | C₆H₄BrF | 175.00 | 17.50 g (11.5 mL) | 0.100 | Ensure purity and dryness. |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | ~150 mL | Solvent | Must be rigorously dried, e.g., over Na/benzophenone. |

Equipment

-

Three-necked round-bottom flask (250 mL or 500 mL)

-

Reflux condenser

-

Pressure-equalizing dropping funnel (125 mL)

-

Glass stopper or septum inlet

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Inert gas supply (Nitrogen or Argon) with a bubbler system

-

Schlenk line (recommended)

-

Syringes and needles (for transfer)

-

Ice-water bath

Detailed Step-by-Step Protocol

PART 1: Rigorous Preparation for Anhydrous Conditions

-

Glassware Preparation : All glassware (flask, condenser, dropping funnel, stir bar) must be scrupulously cleaned and dried to remove any trace of water.[7] The most effective method is to assemble the apparatus and flame-dry all parts under vacuum using a heat gun or a soft flame from a Bunsen burner.[7][9]

-

Expert Insight : While oven-drying is an alternative, flame-drying under vacuum is superior as it removes adsorbed water from the glass surface more effectively. Be careful not to heat ground glass joints excessively.[7]

-

-

Assembly and Inert Atmosphere : After flame-drying, allow the apparatus to cool to room temperature under a positive pressure of dry nitrogen or argon.[6] This prevents moist air from being drawn back into the flask. Ensure all joints are well-sealed.

PART 2: Reaction Initiation and Execution

-

Magnesium Activation : Place the magnesium turnings (1.1 equivalents) into the cooled flask. Add one or two small crystals of iodine.[10][11] The iodine serves to etch the passivating layer of magnesium oxide from the metal surface, exposing fresh, reactive magnesium.[3][10]

-

Expert Insight : Some protocols suggest gently warming the flask with a heat gun until the purple iodine vapor is visible and deposits on the metal surface.[11] This can significantly aid in initiating the reaction.

-

-

Solvent and Reagent Addition :

-

Add approximately 30-40 mL of anhydrous THF to the flask, enough to cover the magnesium turnings.

-

In the dropping funnel, prepare a solution of 2-bromofluorobenzene (1.0 equivalent) in ~100 mL of anhydrous THF.

-

-

Initiation - The Critical Step : Add a small portion (~5-10 mL) of the 2-bromofluorobenzene solution from the dropping funnel to the stirring magnesium suspension.[11] The initiation of the reaction is the most crucial and sometimes challenging part.

-

Signs of Initiation : A successful initiation is typically indicated by one or more of the following: a gentle bubbling from the magnesium surface, a noticeable exotherm (the flask becomes warm), and a change in color to a cloudy grey or brownish hue.[11]

-

Troubleshooting Initiation : If the reaction does not start within 5-10 minutes, gentle warming with a warm water bath may be required.[11] Do not use a heating mantle for initiation, as the reaction is exothermic and can quickly become uncontrollable.[7][12] If warming fails, adding a small amount of 1,2-dibromoethane can also be effective.[10]

-

-

Maintaining the Reaction : Once initiation is confirmed and a gentle reflux has begun, add the remainder of the 2-bromofluorobenzene solution dropwise from the funnel at a rate that maintains a steady but controlled reflux.[11]

-

Completion : After the addition is complete, the reaction mixture may need to be stirred for an additional 30-60 minutes to ensure all the magnesium has reacted. The completion is indicated by the cessation of the exotherm and the consumption of most of the metallic magnesium. The final solution should be dark grey or brown.[10][11]

PART 3: Handling the Product

-

Use : The resulting 2-fluorophenylmagnesium bromide solution is now ready. It is best to cool the solution to room temperature and use it immediately for the subsequent synthetic step.[11] Grignard reagents are not typically isolated and are best prepared fresh for immediate consumption.

Safety and Hazard Management: A Self-Validating System

Working with Grignard reagents demands the highest level of safety awareness. The risks are significant but manageable with proper controls.[9][14]

-

Pyrophoric and Air/Moisture Reactivity : Grignard reagents can react violently, and sometimes ignite spontaneously, upon contact with air and especially water.[9][15] All operations MUST be conducted under a robust inert atmosphere (nitrogen or argon) in a chemical fume hood.[14]

-

Flammable Solvents : Diethyl ether and THF are extremely flammable.[7] Ensure there are no ignition sources (open flames, hot plates, static electricity) in the vicinity.[14] The exothermic nature of the reaction can cause the solvent to boil vigorously. An ice-water bath should always be kept on hand to cool the reaction if it becomes too vigorous.[7]

-

Corrosivity : Grignard reagents are corrosive.[14]

-

Personal Protective Equipment (PPE) : Always wear a flame-resistant lab coat, safety goggles or a face shield, and appropriate gloves (e.g., Nomex or leather over nitrile).[9][14]

-

Contingency Planning : Never work alone when handling Grignard reagents.[14][15] Ensure you know the location of the nearest safety shower, eyewash station, and appropriate fire extinguisher (Class D for metal fires, or CO₂/dry powder for solvent fires).

References

-

Walborsky, H. M. (1990). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research, 23(9), 286-293.

-

BenchChem. (n.d.). 2-Fluorophenylmagnesium Bromide|Grignard Reagent. BenchChem.

-

Chem 343 & 345. (n.d.). Formation of Grignard Reagents from Organic Halides. University of Wisconsin-Madison, Department of Chemistry.

-

Chemarome. (2024, September 19). Grignard Reaction Reagents: A Toolbox for Chemists. Chemarome.

-

Quora. (2022, February 19). What are Grignard reagent preparation precautions during preparation? Quora.

-

Ashenhurst, J. (2011, October 14). Grignard Reagents. Master Organic Chemistry.

-

BenchChem. (n.d.). Application Notes and Protocols for the Safe Handling and Quenching of Grignard Reagents. BenchChem.

-

Sarpong, R., & Murphy, R. (2013, June 3). Grignard Reagent Solutions Standard Operating Procedures. ResearchGate.

-

Wikipedia. (n.d.). Grignard reagent. Wikipedia.

-

OperaChem. (2024, May 31). The mechanism of Grignard reaction: finally unravelled. OperaChem.

-

Li, B. (2018, July 16). Laboratory Safety Standard Operating Procedure (SOP) for the use of hazardous materials or equipment. Case Western Reserve University.

-

ChemicalBook. (2024, July 29). 2-fluorophenylmagnesium bromide | 446-53-7. ChemicalBook.

-

ChemicalBook. (n.d.). 4-FLUORO-2-METHYLPHENYLMAGNESIUM BROMIDE synthesis. ChemicalBook.

-

PubChem. (n.d.). 2-Fluorophenylmagnesium bromide. National Center for Biotechnology Information.

-

Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. r/Chempros.

-

BenchChem. (n.d.). Technical Support Center: Grignard Reaction with 4-(Benzyloxy)-2-bromo-1-fluorobenzene. BenchChem.

-

University of California, Irvine. (n.d.). Grignard Reaction. UCI Department of Chemistry.

-

Papageorgiou, C. D., et al. (2009). Formation of 2-Trifluoromethylphenyl Grignard Reagent via Magnesium−Halogen Exchange: Process Safety Evaluation and Concentration Effect. Organic Process Research & Development, 13(4), 658-661.

- Wakefield, B. J. (1995). Organomagnesium Methods in Organic Synthesis. Academic Press.

-

University of Wisconsin-Madison. (n.d.). Experiment 13: Grignard Reaction. UW-Madison Chemistry.

-

Sandrock, L., et al. (2026, January 29). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. ChemRxiv.

-

Royal Society of Chemistry. (n.d.). Supporting Information. The Royal Society of Chemistry.

-

Sigma-Aldrich. (n.d.). 4-Fluorophenylmagnesium bromide 1.0M tetrahydrofuran. Sigma-Aldrich.

-

Royal Society of Chemistry. (n.d.). The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions. Royal Society of Chemistry.

-

Jensen, K. F., et al. (n.d.). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow. DSpace@MIT.

-

PrepChem.com. (n.d.). Synthesis of A. Bromo(4-fluorophenyl)magnesium. PrepChem.com.

-

Tokyo Chemical Industry Co., Ltd. (n.d.). 4-Fluorophenylmagnesium Bromide. TCI Chemicals.

-

Thermo Fisher Scientific. (n.d.). 4-Fluorophenylmagnesium bromide, 2M solution in diethyl ether, AcroSeal™. Thermo Fisher Scientific.

-

Google Patents. (n.d.). EP0995753B1 - Method for manufacturing fluoroaryl magnesium halide. Google Patents.

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. web.alfredstate.edu [web.alfredstate.edu]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. 2-Fluorophenylmagnesium Bromide|Grignard Reagent [benchchem.com]

- 5. 2-fluorophenylmagnesium bromide | 446-53-7 [chemicalbook.com]

- 6. Grignard Reaction Reagents: A Toolbox for Chemists - Reachem [reachemchemicals.com]

- 7. quora.com [quora.com]

- 8. Formation of Grignard Reagents from Organic Halides [research.cm.utexas.edu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Grignard reagent - Wikipedia [en.wikipedia.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. rsc.org [rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. artscimedia.case.edu [artscimedia.case.edu]

Application Note: Optimized Kumada-Corriu Cross-Coupling Protocols Using 2-Fluorophenylmagnesium Bromide

Executive Summary

The Kumada-Corriu cross-coupling reaction remains a cornerstone methodology for the construction of biaryl linkages in medicinal chemistry and advanced materials science. However, when utilizing 2-fluorophenylmagnesium bromide, researchers frequently encounter yield-limiting challenges such as sluggish transmetalation, competitive homocoupling, and the thermal degradation of the Grignard reagent. This application note provides a comprehensively optimized protocol, detailing catalyst selection, mechanistic causality, and step-by-step procedures to achieve high-fidelity cross-coupling with sterically and electronically demanding ortho-fluoro Grignard reagents.

Mechanistic Insights & Causality

As a Senior Application Scientist, it is critical to understand that the reactivity of 2-fluorophenylmagnesium bromide is governed by two competing forces introduced by the ortho-fluorine atom:

-

Steric Hindrance: The spatial bulk of the fluorine atom adjacent to the carbon-magnesium bond physically impedes the approach of the organometallic species to the transition metal center. This steric clash significantly slows down the transmetalation step of the catalytic cycle, reducing nucleophilicity compared to para-substituted analogs[1].

-

Electronic Effects: Fluorine's strong inductive electron-withdrawing nature (-I effect) stabilizes the magnesiate intermediate[1]. While this increases the shelf-life of the reagent, it further depresses its nucleophilicity, necessitating highly active catalyst systems to drive the reaction forward.

-

The Benzyne Failure Mode: A critical failure mode in these reactions is the application of excessive heat to overcome the slow transmetalation. At elevated temperatures, 2-fluorophenylmagnesium bromide is prone to the elimination of MgBrF, forming a highly reactive benzyne intermediate. This leads to rapid polymerization and complex product mixtures. Therefore, the reaction must be carefully managed using catalysts that operate efficiently at or below 50 °C[2].

Catalytic cycle of the Kumada cross-coupling with 2-fluorophenylmagnesium bromide.

Catalyst and Ligand Selection

To overcome the activation energy barrier of transmetalation without resorting to high temperatures, the choice of the transition metal complex is paramount.

-

Palladium Systems: Traditional Pd(PPh3)4 often fails or requires unacceptably high temperatures. Instead, combining Pd2(dba)3 with electron-rich, bulky biarylphosphine ligands (e.g., SPhos or XPhos) facilitates rapid oxidative addition and forces the sterically hindered transmetalation[2].

-

Nickel Systems: Nickel catalysts, such as Ni(dppp)Cl2, are highly effective due to Nickel's smaller atomic radius and higher nucleophilicity in its low-valent state, which readily accommodates the Kumada coupling of aryl fluorides and hindered Grignards[3].

Experimental Protocol

Self-Validating System: This protocol relies on precise temperature control and analytical checkpoints (GC-MS/TLC) to ensure the integrity of the catalytic cycle and prevent thermal runaway.

Materials Required:

-

Aryl halide electrophile (1.0 mmol)

-

2-Fluorophenylmagnesium bromide (1.2 to 1.5 mmol, typically 1.0 M in THF)

-

Catalyst: Ni(dppp)Cl2 (0.05 mmol, 5 mol%) OR Pd2(dba)3 (2.5 mol%) + SPhos (5 mol%)

-

Anhydrous THF or 2-MeTHF (5.0 mL)

-

Saturated aqueous NH4Cl solution (for quench)

Step-by-Step Methodology:

-

Preparation & Degassing: Flame-dry a 25 mL Schlenk flask under vacuum and backfill with Argon (repeat 3x). Add the aryl halide and the selected catalyst complex.

-

Solvent Addition: Inject 5.0 mL of anhydrous THF. Stir at room temperature for 5 minutes until the catalyst is fully dissolved or uniformly suspended.

-

Temperature Control: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C. Causality: Cooling prevents localized thermal runaway that leads to benzyne formation during the highly exothermic Grignard addition.

-